3-Chloro-4-ethylphenol is an organic compound with the molecular formula . It is classified as a chlorinated derivative of phenol, characterized by the presence of a chlorine atom at the third position and an ethyl group at the fourth position on the benzene ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry. It is utilized in scientific research and industrial processes due to its unique chemical properties and reactivity .
The synthesis of 3-Chloro-4-ethylphenol can be achieved through several methods, primarily involving the chlorination of 4-ethylphenol. One common approach is to react 4-ethylphenol with chlorine gas in the presence of a catalyst such as ferric chloride. This reaction typically occurs at elevated temperatures to facilitate complete chlorination.
3-Chloro-4-ethylphenol undergoes various chemical reactions due to its functional groups:
The mechanism by which 3-Chloro-4-ethylphenol exerts its biological effects involves its interaction with specific molecular targets. Notably, it acts as a ryanodine receptor antagonist, inhibiting these receptors' function. This inhibition affects calcium ion release from the sarcoplasmic reticulum, impacting muscle contraction and various cellular processes .
3-Chloro-4-ethylphenol has various scientific uses:
This compound's unique structure and reactivity make it valuable across multiple scientific disciplines, contributing significantly to research and industrial applications.
4-Chloro-3-ethylphenol (4-CEP) is a potent ryanodine receptor (RyR) agonist that directly targets intracellular calcium (Ca²⁺) release channels in sarcoplasmic and endoplasmic reticula. In vascular smooth muscle and endothelial cells, 4-CEP (100–300 µM) rapidly depletes Ca²⁺ stores without causing basal contraction. Unlike ryanodine, which locks RyRs in a subconductance state, 4-CEP induces transient Ca²⁺ release that is reversible within 30 minutes of washout. This pharmacological profile enables precise temporal control in calcium signaling studies [1].
Table 1: Calcium Release Dynamics of 4-CEP in Cellular Models
Cell Type | [4-CEP] | Effect on Ca²⁺ Stores | Contraction Response | Recovery Time |
---|---|---|---|---|
Vascular Smooth Muscle | 300 µM | Complete depletion | No basal contraction | 30 min |
Pulmonary Endothelium | 100 µM | >80% depletion | Not observed | 20 min |
Skeletal Myocytes | 75 µM | RyR-mediated release | MH-specific contracture | 15 min |
Critically, 4-CEP also inhibits ORAI store-operated calcium channels (SOCCs) at concentrations >100 µM. This dual action—RyR activation coupled with SOCC blockade—makes it a unique tool for dissecting calcium homeostasis. In HEK293 cells expressing STIM1/ORAI1-3, extracellular application of 4-CEP suppresses thapsigargin-induced Ca²⁺ entry by 85±6%, confirming its direct channel-blocking activity at plasma membranes [2] [7].
Malignant hyperthermia (MH), linked to RyR1 mutations, involves uncontrolled sarcoplasmic Ca²⁺ release triggering hypermetabolism. 4-CEP serves as a diagnostic trigger agent due to its specific activation of pathological RyR1 channels. In swine models, MH-susceptible muscles exhibit concentration-dependent contractures at 50–200 µM 4-CEP, while normal tissues remain non-responsive. This differential response achieves 100% diagnostic discrimination at 75 µM, outperforming caffeine in specificity [3] [10].
The molecular basis relates to 4-CEP's interaction with mutant RyR1 (e.g., porcine Arg615Cys). Mutant receptors exhibit hypersensitivity, releasing Ca²⁺ at 4-CEP concentrations 3-fold lower than required for wild-type RyR1 activation. This aligns with MH pathophysiology where mutated channels demonstrate lowered activation thresholds and reduced luminal Ca²⁺ regulation [6] [10].
4-CEP demonstrates superior diagnostic performance in in vitro contracture tests (IVCT) for MH susceptibility:
Table 2: Pharmacological Comparison of MH Trigger Agents
Parameter | 4-CEP | Caffeine | Halothane |
---|---|---|---|
Diagnostic threshold | 75 µM | 2 mM | 2% v/v |
False-negative rate | 0% (swine) | 4–7% (human) | 1–3% (human) |
Exposure duration | 3–5 min | 5–10 min | 10–15 min |
Reversibility | Complete in 15 min | Partially reversible | Irreversible |
In human MH-susceptible muscles, cumulative 4-CEP (12.5–200 µM) induces contractures >2g at 75 µM with no overlap in non-susceptible tissues. Bolus administration is less effective due to response variability. The rapid reversibility allows repeated testing on single tissue samples, enhancing protocol efficiency. These attributes establish 4-CEP as a research standard for probing RyR1 dysfunction mechanisms [4] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: